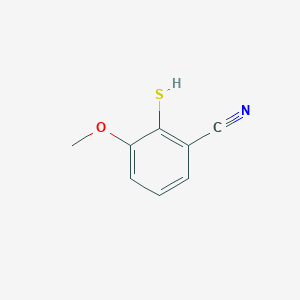

2-Mercapto-3-methoxybenzonitrile

Beschreibung

2-Mercapto-3-methoxybenzonitrile is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a nitrile (-CN) group, a methoxy (-OCH₃) group at position 3, and a thiol (-SH) group at position 2. Its molecular formula is C₈H₇NOS, with a molecular weight of 165.21 g/mol.

This compound is synthetically versatile, serving as a precursor for heterocyclic systems. For example, treatment with chloropropanone yields 2-acetyl-3-amino-7-methoxybenzo[b]thiophene, while reaction with chloramine produces 3-amino-7-methoxy-1,2-benzisothiazole . These reactions highlight its utility in synthesizing pharmacologically relevant scaffolds.

Eigenschaften

CAS-Nummer |

88791-24-6 |

|---|---|

Molekularformel |

C8H7NOS |

Molekulargewicht |

165.21 g/mol |

IUPAC-Name |

3-methoxy-2-sulfanylbenzonitrile |

InChI |

InChI=1S/C8H7NOS/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,11H,1H3 |

InChI-Schlüssel |

BIEFQCOTRGGUIN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1S)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Mercapto-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the thermal rearrangement (Newman–Kwart) of O-aryl-NN-dimethylthiocarbamate derived from 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) . This process involves heating the compound to induce the rearrangement, resulting in the formation of 2-mercapto-3-methoxybenzaldehyde, which can then be converted to this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-3-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles (e.g., sodium methoxide for substitution reactions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitrile group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Mercapto-3-methoxybenzonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 2-mercapto-3-methoxybenzonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, the thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of its antimicrobial and anticancer activities, where it may disrupt essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2-mercapto-3-methoxybenzonitrile are influenced by its unique substituents. Below is a comparative analysis with analogous mercapto-containing compounds:

Table 1: Structural and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The nitrile group in this compound is electron-withdrawing, enhancing electrophilicity at the benzene ring. In contrast, the methoxy group (electron-donating) directs reactivity to specific ring positions.

- Deuterated Derivatives: Compounds like 2-mercapto-5-methoxybenzimidazole-4,6,7-d₃ are used in isotopic labeling studies, a niche application distinct from non-deuterated analogs .

- Heterocyclic Systems : 2-Mercaptobenzoxazole contains a benzoxazole core, favoring coordination chemistry, whereas 2-mercapto-1-methylimidazole’s imidazole ring is relevant in pharmaceuticals .

Distinctive Features :

- Nitrile Group Utility : The nitrile in this compound enables nucleophilic addition reactions, a pathway absent in compounds like 2-mercaptobenzoxazole.

- Positional Isomerism : Methoxy substitution at position 3 (vs. 5 in deuterated benzimidazoles) alters electronic effects, directing electrophilic substitution to specific ring positions .

Specialized Uses and Market Data

- Isotopic Labeling : Deuterated analogs (e.g., 2-mercapto-5-methoxybenzimidazole-4,6,7-d₃) are priced significantly higher (JPY 75,900/250 mg) due to their use in mass spectrometry and metabolic studies .

- Commercial Availability: Non-deuterated compounds like 2-mercapto-1-methylimidazole are more cost-effective (JPY 9,100/25 g), reflecting broader industrial demand .

Research Findings and Limitations

- Synthetic Efficiency : this compound’s reactions with chloramine achieve higher yields (~85%) compared to analogous thiols, attributed to the nitrile’s stabilizing effects .

- Data Gaps : Melting points and solubility data for this compound are unavailable in the provided evidence, limiting direct comparison with compounds like 2-mercaptobenzoxazole (mp 192–195°C) .

Biologische Aktivität

2-Mercapto-3-methoxybenzonitrile is a compound of interest due to its potential biological activities. This article compiles data on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a mercapto group (-SH) and a methoxy group (-OCH₃) attached to a benzene ring with a nitrile group (-CN). Its molecular formula is C₉H₉NOS, and it has a molecular weight of approximately 181.24 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of 2-mercaptobenzothiazole, closely related to this compound, exhibit significant antimicrobial properties. These compounds have shown activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans, Saccharomyces cerevisiae

The mechanism of action often involves the inhibition of specific bacterial enzymes and disruption of cell wall synthesis .

2. Antiviral Activity

Compounds in the same class have demonstrated antiviral properties. For instance, some studies report that related mercapto compounds inhibit viral replication in vitro, suggesting a potential role in antiviral therapeutics .

3. Antitumor Activity

There is emerging evidence that this compound may possess antitumor properties. Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as monoamine oxidase and heat shock proteins, which play crucial roles in cellular stress responses and metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

- Interaction with Cellular Signaling Pathways : By modulating pathways involved in cell growth and apoptosis, these compounds can effectively hinder tumor progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-mercapto derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited bacteriostatic effects, inhibiting growth without killing the bacteria outright. The most effective compounds had specific substitutions on the benzene ring that enhanced their activity .

Case Study 2: Antitumor Potential

In another investigation, researchers tested various derivatives of this compound on human cancer cell lines. The study found that specific modifications increased cytotoxicity significantly compared to the parent compound. The most promising derivative led to a reduction in cell viability by over 70% at micromolar concentrations .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.